An In-depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione
An In-depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-1,2-dihydropyridazine-3,6-dione. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, provides a plausible synthetic route, and explores its utility in the synthesis of more complex molecular architectures. While experimental spectral data is not extensively available in the public domain, this guide presents the known attributes of the compound to aid in research and development.
Chemical Properties
4-Bromo-1,2-dihydropyridazine-3,6-dione, also known as 4-Bromopyridazine-3,6-diol, is a halogenated pyridazinedione. Its core structure is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of a bromine atom and two carbonyl groups makes it a reactive and useful intermediate in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O₂ | [2][3] |
| Molecular Weight | 190.98 g/mol | [2][3] |
| CAS Number | 15456-86-7 | [2] |
| Appearance | White to Yellow Solid | [1] |
| Purity | ≥96% to 98% (as commercially available) | [3][4] |
| Storage | Room Temperature | [1][4] |
Computed Properties
Computational models provide further insight into the molecule's characteristics, as detailed in Table 2. These predicted values are useful for understanding its behavior in various chemical environments.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 65.72 Ų | [4] |
| LogP | -0.1743 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis
While 4-Bromo-1,2-dihydropyridazine-3,6-dione is commercially available, a detailed experimental protocol for its synthesis is not explicitly described in readily accessible literature. However, a plausible synthetic route can be inferred from the established synthesis of the parent compound, 1,2-dihydropyridazine-3,6-dione. A US patent describes the synthesis of 1,2-dihydropyridazine-3,6-dione by reacting maleic anhydride with a hydrazine salt of a strong inorganic acid in an aqueous medium.[5]
A logical adaptation for the synthesis of the 4-bromo derivative would involve the use of bromomaleic anhydride as the starting material.
Caption: Plausible synthetic workflow for 4-Bromo-1,2-dihydropyridazine-3,6-dione.
Proposed Experimental Protocol
The following is a generalized, hypothetical protocol based on the synthesis of the parent compound:
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Dissolution: A hydrazine salt of a strong inorganic acid (e.g., hydrazine sulfate) is dissolved in water in a reaction vessel.
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Addition: Bromomaleic anhydride is added to the aqueous solution.
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Heating: The mixture is heated to reflux to facilitate the condensation reaction.
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Cooling and Precipitation: The reaction mixture is then cooled, leading to the precipitation of the 4-Bromo-1,2-dihydropyridazine-3,6-dione product.
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Isolation and Purification: The precipitated solid is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
Reactivity and Applications
4-Bromo-1,2-dihydropyridazine-3,6-dione is a valuable precursor for the synthesis of various substituted pyridazine derivatives. Its reactivity is centered around the bromine atom, which can be displaced or participate in cross-coupling reactions, and the N-H protons, which can be substituted.
A significant application is in the construction of 3-aminopyridazine libraries. An efficient method for the preparation of 4,6- or 5,6-disubstituted 3-aminopyridazines utilizes 4-Bromo-1,2-dihydropyridazine-3,6-dione as a starting material.[6] This typically involves a combination of amination and palladium-catalyzed cross-coupling reactions, often enhanced by microwave irradiation.[6]
Caption: Key synthetic transformations of 4-Bromo-1,2-dihydropyridazine-3,6-dione.
Spectral Data
Detailed experimental spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 4-Bromo-1,2-dihydropyridazine-3,6-dione, are not widely available in the public domain. Commercial suppliers may provide this data upon request with a purchase.[2][7] The predicted mass spectral data indicates a monoisotopic mass of 189.93779 Da.
Biological Activity
The biological activity of 4-Bromo-1,2-dihydropyridazine-3,6-dione itself has not been extensively reported. However, its derivatives have been investigated for various pharmacological activities. The pyridazine core is a common scaffold in medicinal chemistry, and substituted pyridazines have shown a wide range of biological effects. The use of this compound to build libraries of 3-aminopyridazines suggests its importance in the discovery of new bioactive molecules.[6]
Safety Information
Based on available safety data sheets, 4-Bromo-1,2-dihydropyridazine-3,6-dione is classified with the GHS07 pictogram, indicating that it can be an irritant, a skin sensitizer, or acutely toxic (harmful).[4] Appropriate personal protective equipment should be used when handling this compound.
Conclusion
4-Bromo-1,2-dihydropyridazine-3,6-dione is a valuable and reactive building block in organic synthesis, particularly for the creation of diverse pyridazine libraries. While a comprehensive public dataset of its experimental properties is lacking, the available information on its physicochemical characteristics and reactivity underscores its utility for researchers in drug discovery and materials science. Further public disclosure of experimental data would greatly benefit the scientific community.
References
- 1. 4-Bromo-1,2-dihydropyridazine-3,6-dione | 15456-86-7 [sigmaaldrich.com]
- 2. 15456-86-7 | 4-Bromo-1,2-dihydropyridazine-3,6-dione | Bromides | Ambeed.com [ambeed.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]
- 6. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15456-86-7|4-Bromo-1,2-dihydropyridazine-3,6-dione|BLD Pharm [bldpharm.com]
